Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-2-carboxylate, also known by its chemical formula C20H15F3NO4S2, is a complex organic compound. Let’s break down its structure:
- The core of the molecule consists of a thiophene ring , which imparts aromaticity and electron-rich properties.
- Attached to the thiophene ring are:
- A methyl group (CH3) at position 4.
- A trifluoromethyl group (CF3) at position 3.
- A sulfamoyl group (SO2NH2) at position 2.
- An ester group (COOCH3) at the carboxylate position.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction mechanisms and conditions can be found in the literature.
Industrial Production: The industrial production of Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves large-scale processes. These may include continuous flow methods, solid-phase synthesis, or batch reactions. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity: This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the ester or sulfamoyl positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivative.
- Substitution: Modified thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Materials Science:
Drug Discovery: Researchers explore its pharmacological properties, aiming for novel drug candidates.
Bioconjugation: Used to link biomolecules (e.g., proteins) to the thiophene core.
Agrochemicals: Potential use as pesticides or herbicides.
Fine Chemicals: Valuable intermediates for pharmaceuticals and specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its interactions with specific molecular targets (e.g., enzymes, receptors) likely underlie its biological effects.
Comparison with Similar Compounds
While Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other thiophene derivatives with diverse functional groups.
: Reference: Literature sources on the synthesis and characterization of Methyl 4-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfamoyl}thiophene-
Properties
Molecular Formula |
C20H16F3NO4S2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16F3NO4S2/c1-12-6-8-13(9-7-12)16-11-29-17(19(25)28-2)18(16)30(26,27)24-15-5-3-4-14(10-15)20(21,22)23/h3-11,24H,1-2H3 |
InChI Key |
FFMMLYHKQDPDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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